4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine
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Overview
Description
4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine is a complex organophosphorus compound It features a unique structure that includes a morpholine ring and a benzodioxaphosphepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine typically involves the following steps:
Formation of the Benzodioxaphosphepin Ring: This step involves the reaction of a suitable diol with a phosphorus trichloride derivative under controlled conditions to form the benzodioxaphosphepin ring.
Oxidation: The intermediate is then oxidized to introduce the oxido group at the phosphorus atom.
Morpholine Addition: Finally, morpholine is introduced to the structure through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the phosphorus atom, potentially leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the oxido group back to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the morpholine ring.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine can be used as a reagent or intermediate in the preparation of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules through its phosphorus and morpholine moieties makes it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as flame retardants or plasticizers. Its stability and reactivity make it suitable for incorporation into polymers or other materials.
Mechanism of Action
The mechanism by which 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its phosphorus atom, potentially inhibiting enzyme activity or modulating receptor function. The morpholine ring can also participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)aniline: Contains an aniline group instead of morpholine.
4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)ethanol: Features an ethanol group.
Uniqueness
The uniqueness of 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine lies in its combination of a morpholine ring with a benzodioxaphosphepin moiety. This structure provides a balance of stability and reactivity, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C12H16NO4P |
---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
3-morpholin-4-yl-2,4-dihydro-1,5,3λ5-benzodioxaphosphepine 3-oxide |
InChI |
InChI=1S/C12H16NO4P/c14-18(13-5-7-15-8-6-13)9-16-11-3-1-2-4-12(11)17-10-18/h1-4H,5-10H2 |
InChI Key |
HEGCNAOZUMIFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P2(=O)COC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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